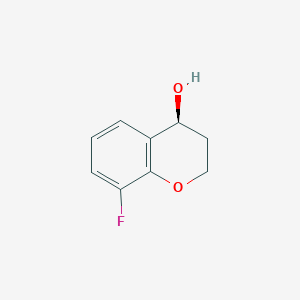

(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

(4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative characterized by a fluorine atom at position 8 and a hydroxyl group at position 4 in the S-configuration. Its molecular formula is C₉H₉FO₂, with a molecular weight of 168.17 g/mol . It is cataloged under CAS 1270289-89-8 and supplied by American Elements for research applications .

Properties

IUPAC Name |

(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHKECFCIGOLGN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzaldehyde.

Cyclization: The precursor undergoes cyclization to form the benzopyran ring structure.

Reduction: The resulting compound is then reduced to introduce the hydroxyl group at the 4th position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the benzopyran ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: Formation of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine.

Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison Table

Biological Activity

(4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, also known by its IUPAC name 8-fluoro-4-chromanol, is a compound of significant interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antioxidant and antimicrobial properties.

- Molecular Formula : CHF O

- Molecular Weight : 168.17 g/mol

- CAS Number : 1270290-29-3

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

- DPPH Assay : The compound demonstrated significant radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent.

- ABTS Assay : In the ABTS assay, this compound showed higher antioxidant activity compared to other tested compounds, suggesting it could be effective in neutralizing free radicals.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound has shown effectiveness against a range of bacterial strains.

- Bacterial Strains Tested : Studies have tested the compound against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values suggest that the compound possesses significant antibacterial activity.

Case Studies

Several case studies have documented the effects of this compound in various biological contexts:

- Case Study on Antioxidant Effects : A study evaluated the protective effects of this compound on cellular models exposed to oxidative stress. Results indicated a reduction in cell death and oxidative damage markers.

- Case Study on Antimicrobial Efficacy : Another study highlighted the use of this compound in formulating antimicrobial agents for food preservation, demonstrating its effectiveness in inhibiting microbial growth in food products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.